Tetrathionate(1-)

Description

Historical Perspectives in Tetrathionate(1-) Discovery and Early Research

The study of tetrathionate (B1226582) and its related compounds dates back to the 19th and early 20th centuries. A pivotal moment in its research history came in 1923 when Muller introduced tetrathionate broth as a selective medium for isolating Salmonella species in bacteriology. cambridge.orgamerigoscientific.com Muller discovered that tetrathionate could inhibit the growth of coliform bacteria like E. coli while permitting the growth of Salmonella. cambridge.org His method involved the preparation of sodium tetrathionate by reacting sodium thiosulfate (B1220275) with iodine. wikipedia.orgcambridge.org This reaction, where the oxidation of thiosulfate yields tetrathionate, became a foundational principle in iodometric titrations, a staple of analytical chemistry. wikipedia.org

Early research also focused on the fundamental chemical properties and structure of tetrathionate salts. Crystallographic studies, such as those on potassium tetrathionate (K₂S₄O₆), helped elucidate the unique structural arrangement of the S₄O₆²⁻ ion, characterized by a chain of four sulfur atoms. vulcanchem.com These foundational investigations established tetrathionate as a key intermediate in sulfur chemistry, paving the way for understanding its more complex roles in biological and environmental processes.

The Significance of Tetrathionate(1-) in Contemporary Chemical and Biochemical Sciences

In modern science, tetrathionate is recognized for its multifaceted roles, spanning analytical chemistry, environmental science, and microbial biochemistry. Its ability to act as both an oxidizing and reducing agent depending on the conditions makes it a versatile chemical entity. vulcanchem.com

Chemical Significance: The redox properties of tetrathionate are central to its applications. The classic thiosulfate-iodine reaction to form tetrathionate remains a cornerstone of analytical chemistry. wikipedia.org Beyond the laboratory, tetrathionate has been implicated in the pitting corrosion of carbon steel and stainless steel, a subject of significant interest in materials science. wikipedia.org Furthermore, research into thiosulfate leaching as a less hazardous alternative to cyanide for gold extraction has highlighted the importance of understanding the formation of tetrathionate and other polythionates in these complex aqueous systems. acs.org

Biochemical Significance: Tetrathionate plays a crucial role as an intermediate in the biogeochemical sulfur cycle, particularly in marine sediments. int-res.comresearchgate.net It can be formed by the oxidation of thiosulfate and is metabolized by various microorganisms. int-res.comfrontiersin.org

A significant area of contemporary research is its function as a respiratory electron acceptor for certain bacteria. For instance, Salmonella enterica can use tetrathionate as a terminal electron acceptor to support its growth, particularly in the inflammatory environment of the mammalian gut where reactive oxygen species can oxidize native thiosulfate into tetrathionate. wikipedia.org This metabolic capability provides a competitive advantage to the pathogen.

The enzymatic basis of tetrathionate metabolism is an active field of study. Key enzymes include:

Tetrathionate Reductase: An enzyme that allows bacteria like Salmonella to "breathe" tetrathionate.

Tetrathionate Hydrolase (TTH): Found in acidophilic sulfur-oxidizing microorganisms, this enzyme hydrolyzes tetrathionate and is crucial for its metabolism in these organisms. frontiersin.org

Thiosulfate Dehydrogenase (TsdA): This enzyme can reversibly catalyze the interconversion of thiosulfate and tetrathionate, playing a vital role in the energy metabolism of various bacteria. acs.orgresearchgate.net

This interplay between microbial metabolism and sulfur chemistry underscores the importance of tetrathionate in diverse biological niches, from deep-sea sediments to the gut microbiome.

Data Tables

Table 1: Physicochemical Properties of Tetrathionate Species This table summarizes key computed properties for tetrathionate(1-), its conjugate base, and its conjugate acid.

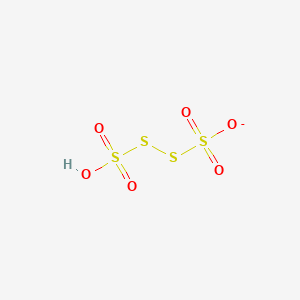

| Property | Tetrathionate(1-) | Tetrathionate(2-) | Tetrathionic Acid |

| PubChem CID | 5460720 nih.gov | 4657547 nih.gov | 16853 ebi.ac.uk |

| Molecular Formula | HO₆S₄⁻ nih.gov | O₆S₄²⁻ nih.gov | H₂O₆S₄ ebi.ac.uk |

| Molecular Weight | 225.3 g/mol nih.gov | 224.3 g/mol nih.gov | 226.3 g/mol ebi.ac.uk |

| Formal Charge | -1 nih.gov | -2 nih.gov | 0 ebi.ac.uk |

| Conjugate Relationship | Conjugate acid of Tetrathionate(2-) nih.gov | Conjugate base of Tetrathionate(1-) nih.gov | Conjugate acid of Tetrathionate(1-) ebi.ac.uk |

Table 2: Key Enzymes in Tetrathionate Metabolism This table highlights important enzymes involved in the biological transformation of tetrathionate.

| Enzyme | Function | Organism Type/Example | Reference |

| Tetrathionate Reductase | Reduction of tetrathionate to thiosulfate (anaerobic respiration) | Salmonella enterica, Citrobacter | nih.gov |

| Tetrathionate Hydrolase (TTH) | Hydrolysis of tetrathionate | Acidophilic sulfur-oxidizing bacteria (Acidithiobacillus ferrooxidans) | frontiersin.org |

| Thiosulfate Dehydrogenase (TsdA) | Reversible oxidation of thiosulfate to tetrathionate | Campylobacter jejuni, Azospirillum thiophilum | acs.orgresearchgate.net |

| Sox System (e.g., SoxB) | Oxidation of thiosulfate directly to sulfate (B86663) (bypassing free tetrathionate) | Facultative chemolithotrophic alphaproteobacteria | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

HO6S4- |

|---|---|

Molecular Weight |

225.3 g/mol |

InChI |

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1 |

InChI Key |

HPQYKCJIWQFJMS-UHFFFAOYSA-M |

Canonical SMILES |

OS(=O)(=O)SSS(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of Tetrathionate 1

Abiotic Synthesis Routes

Oxidation of Thiosulfate (B1220275) Anions

The oxidation of thiosulfate (S₂O₃²⁻) is a primary method for producing tetrathionate (B1226582) (S₄O₆²⁻). This process can be facilitated by various oxidizing agents, including iodine and certain metal ions.

The reaction between thiosulfate and iodine is a well-established quantitative reaction fundamental to iodometric titrations. ionicviper.orgwikipedia.org In this reaction, two thiosulfate anions are oxidized to form one tetrathionate anion, while iodine (I₂) is reduced to iodide (I⁻) ions. doubtnut.comyoutube.com

The balanced chemical equation for this reaction is: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ wikipedia.org

This reaction proceeds with the decolorization of the iodine solution. wikipedia.org The synthesis of sodium tetrathionate can be achieved by reacting sodium thiosulfate with elemental iodine, a process that can be carried out in alcohol to recover the product. ionicviper.orgscribd.com For instance, grinding sodium thiosulfate pentahydrate with iodine and a small amount of water yields a paste that, after standing and washing with alcohol, produces sodium tetrathionate dihydrate. prepchem.com

It's important to note that the choice of halogen is crucial; using bromine instead of iodine can lead to the further oxidation of thiosulfate to sulfate (B86663), especially with excess bromine. wikipedia.orgstackexchange.com

Certain transition metal ions can catalyze the oxidation of thiosulfate to tetrathionate.

Fe³⁺ (Iron(III)) : Ferric ions can oxidize thiosulfate to tetrathionate. mpg.dersc.org However, the presence of sulfide (B99878) minerals can accelerate the reduction of Fe(III) to Fe(II), which can impede processes like gold leaching where Fe(III) is used as an oxidizing agent. semanticscholar.org In some contexts, this reaction is considered part of the "thiosulfate-mechanism" of pyrite (B73398) oxidation. mpg.de

Cu²⁺ (Copper(II)) : Copper(II) ions are known to catalyze the oxidation of thiosulfate. rsc.org The reaction involves the reduction of Cu(II) to Cu(I) and the formation of tetrathionate. rsc.org However, under certain conditions, such as at a pH between 4 and 5 and in the presence of oxygen, Cu(II) can catalyze the oxidation of thiosulfate to sulfate, aiming to avoid the formation of tetrathionate. mdpi.com The catalytic activity of Cu²⁺ in the Fe³⁺ and thiosulfate reaction has been noted as particularly effective. chemicalforums.com

Au³⁺ (Gold(III)) : While less commonly cited as a direct catalyst for tetrathionate formation, the chemistry of gold involves thiosulfate complexes. In gold and silver recovery processes, thiosulfates are used, and their oxidation is a relevant side reaction. mdpi.com

The catalytic effect of various metal ions on thiosulfate oxidation is a complex area of study, with the efficiency and products of the reaction depending on factors like pH and the presence of other substances. mpg.desemanticscholar.org

Table 1: Metal Ion Catalysts in Thiosulfate Oxidation

| Metal Ion | Role in Thiosulfate Oxidation | Key Observations |

|---|---|---|

| Fe³⁺ | Oxidizes thiosulfate to tetrathionate. mpg.dersc.org | Can be reduced to Fe²⁺ by sulfide minerals, affecting its oxidizing capacity. semanticscholar.org |

| Cu²⁺ | Catalyzes the oxidation of thiosulfate. rsc.org | Can lead to either tetrathionate or sulfate depending on reaction conditions like pH. rsc.orgmdpi.com |

| Au³⁺ | Involved in thiosulfate chemistry, particularly in gold recovery. mdpi.com | The direct catalytic role in tetrathionate formation is less pronounced compared to Fe³⁺ and Cu²⁺. |

The formation of tetrathionate from thiosulfate is an oxidative conjugation reaction. nih.govacs.org This process involves the formation of a sulfur-sulfur bond between two thiosulfate molecules. researchgate.net In biological systems, this reaction is catalyzed by enzymes like thiosulfate dehydrogenase (TsdA). nih.govacs.org Abiotically, this type of reaction can be initiated by oxidizing agents like iodine. wikipedia.org

The mechanism involves the removal of two electrons from two thiosulfate molecules, leading to the formation of the tetrathionate ion. acs.orguea.ac.uk

Formation from other Polythionates

Tetrathionate is part of the polythionate family, which includes anions with the general formula [Sₙ(SO₃)₂]²⁻. wikipedia.orgwikipedia.org The interconversion between different polythionates can occur under various conditions. For instance, the abiotic decomposition of tetrathionate can produce other sulfur compounds, and conversely, reactions involving other polythionates can potentially lead to the formation of tetrathionate. frontiersin.org The hydrolysis of polythionates, including tetrathionate, can occur both biotically and abiotically. acs.orgnih.gov

Biogenic Formation Mechanisms of Tetrathionate(1-)

The formation of tetrathionate in biological systems is a significant process, occurring through distinct pathways mediated by microbial activity and reactive chemical species. These mechanisms are crucial in various biogeochemical cycles, particularly the sulfur cycle, and play a role in host-pathogen interactions.

Microbial Oxidation of Thiosulfate

A primary biogenic route to tetrathionate is the oxidation of thiosulfate (S₂O₃²⁻) by a diverse range of bacteria. int-res.com This process is a key step in the sulfur cycle in many environments, including marine sediments. int-res.comresearchgate.net Many chemoheterotrophic bacteria are capable of forming tetrathionate. int-res.com

A number of heterotrophic bacterial strains, particularly those affiliated with the Pseudomonas stutzeri group, have been isolated from various environments and identified for their ability to oxidize thiosulfate exclusively to tetrathionate (S₄O₆²⁻). oup.comcore.ac.uknih.gov This oxidation can occur under both aerobic and anaerobic conditions. oup.comnih.gov In the absence of oxygen, these bacteria can utilize alternative electron acceptors for anaerobic respiration, including nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), and nitrous oxide (N₂O). oup.comnih.gov Studies have shown that for some strains, the most active anaerobic oxidation of thiosulfate occurred when N₂O served as the electron acceptor. oup.comcore.ac.uk However, thiosulfate oxidation is significantly slower under anaerobic conditions compared to aerobic conditions and is dependent on the availability of an organic electron donor like acetate. oup.comcore.ac.uk

The enzymatic systems responsible for this transformation vary among bacteria. In some isolates, the enzyme system is constitutive, meaning it is always present, while in others, it is induced by the presence of thiosulfate or tetrathionate. nih.gov The rate of oxidation is influenced by environmental factors such as pH and substrate concentration. For one bacterial isolate (A-50), the optimal pH for thiosulfate oxidation was found to be between 6.3 and 6.8, with a thiosulfate concentration of about 10 mM. nih.gov

In acidophilic sulfur-oxidizing bacteria, such as Acidithiobacillus ferrooxidans and Acidithiobacillus thiooxidans, the oxidation of thiosulfate to tetrathionate is a central part of the sulfur-oxidizing pathway (S4I pathway). frontiersin.org This step is catalyzed by enzymes like thiosulfate:quinone oxidoreductase (TQO) or thiosulfate dehydrogenase (TSD). frontiersin.orgcopernicus.org The tetrathionate formed is then further metabolized. frontiersin.org

Table 1: Research Findings on Microbial Thiosulfate Oxidation to Tetrathionate

| Bacterial Group/Species | Environment | Oxidation Conditions | Electron Acceptors (Anaerobic) | Key Findings |

|---|---|---|---|---|

| Pseudomonas stutzeri group | Various | Aerobic & Anaerobic | Nitrate, Nitrite, N₂O | Oxidizes thiosulfate exclusively to tetrathionate. oup.comcore.ac.uk Anaerobic oxidation is slower than aerobic. oup.comnih.gov |

| Heterotrophic bacteria (Isolates A-50 & C-3) | Soil | Aerobic | Oxygen | Enzyme system can be constitutive (C-3) or induced (A-50). nih.gov Optimal pH for oxidation by A-50 is 6.3-6.8. nih.gov |

| Sulfur-oxidizing bacteria | Baltic Sea Sediments | Aerobic & Anaerobic | Not specified | Thiosulfate is oxidized to tetrathionate, sulfate, and elemental sulfur. int-res.comresearchgate.net Tetrathionate is a key intermediate in the local sulfur cycle. int-res.com |

Role of Reactive Oxygen Species in Tetrathionate(1-) Generation

Tetrathionate can also be formed through the chemical oxidation of thiosulfate by reactive oxygen species (ROS). This process is particularly significant in the context of host-immune responses to bacterial infections. wikipedia.orgfrontiersin.org

During inflammation, especially in the gut, immune cells like neutrophils are recruited and produce ROS through an "oxidative burst" to combat pathogens. nih.gov This response, primarily mediated by the enzyme NADPH oxidase, releases superoxide (B77818) radicals which lead to the formation of other ROS. wikipedia.orgnih.gov These host-derived ROS can oxidize thiosulfate, which is present in the gut as a detoxification product of microbial hydrogen sulfide. nih.gov The product of this oxidation is tetrathionate. wikipedia.orgnih.gov

This generation of tetrathionate creates a unique metabolic niche that can be exploited by certain enteric pathogens, such as Salmonella enterica serotype Typhimurium. wikipedia.org In the otherwise anaerobic environment of the gut, Salmonella can use the newly formed tetrathionate as a terminal electron acceptor for anaerobic respiration. wikipedia.orgnih.gov This provides a significant growth advantage over the native gut flora, which are typically obligate anaerobes and cannot utilize tetrathionate in this way, thus promoting the proliferation of the pathogen. frontiersin.orgnih.gov

The reaction between ROS and sulfur compounds has also been studied from a chemical kinetics perspective. Investigations into the oxidation of tetrathionate by hydroxyl radicals (OH•), a potent ROS, in acidic environments found the reaction to be extremely rapid. researchgate.netgeologyscience.ru The rate constant for the oxidation of tetrathionate with OH• is estimated to be in excess of 10⁸ M⁻¹ sec⁻¹. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Acetate | C₂H₃O₂⁻ |

| Elemental Sulfur | S |

| Hydrogen Sulfide | H₂S |

| Hydroxyl Radical | OH• |

| Nitrate | NO₃⁻ |

| Nitrite | NO₂⁻ |

| Nitrous Oxide | N₂O |

| Pentathionate | S₅O₆²⁻ |

| Potassium tetrathionate | K₂S₄O₆ |

| Sodium tetrathionate | Na₂S₄O₆ |

| Sulfate | SO₄²⁻ |

| Superoxide | O₂⁻ |

| Tetrathionate | S₄O₆²⁻ |

| Tetrathionate(1-) | HS₄O₆⁻ |

Chemical Reactivity and Transformation Mechanisms of Tetrathionate 1

Decomposition and Rearrangement Reactions

The stability of the tetrathionate(1-) ion in aqueous solutions is limited, and it undergoes several transformation reactions. These reactions are crucial in environments such as acid mine drainage and in the microbial sulfur cycle. frontiersin.orggoldschmidtabstracts.info

Hydrolysis is a key decomposition pathway for tetrathionate (B1226582), particularly in the presence of specific enzymes. Tetrathionate hydrolase (TTH), an enzyme found in acidophilic sulfur-oxidizing microorganisms, catalyzes the hydrolysis of tetrathionate. frontiersin.orgnih.gov This enzymatic process is a critical step in the dissimilatory sulfur oxidation metabolism for these organisms. frontiersin.orgnih.gov

The kinetics of tetrathionate hydrolysis are strongly influenced by both pH and temperature, especially in enzyme-catalyzed reactions. Studies on tetrathionate hydrolase (TTH) from various microorganisms have revealed different optimal conditions.

For instance, cell-free extracts of Thiobacillus acidophilus show an optimal pH of 3.0 and a temperature optimum of 40°C for tetrathionate conversion. tudelft.nl The enzyme's stability is temperature-dependent; it loses all activity after 5 minutes at 100°C and its activity diminishes to zero within 100 hours at 30°C and 20 hours at 40°C. tudelft.nl In contrast, a purified TTH from Thiobacillus ferrooxidans has a pH optimum of around 4 and a temperature optimum of 65°C. tudelft.nl A TTH from the thermoacidophilic archaeon Acidianus ambivalens exhibits even more extreme requirements, with an activity optimum at pH 1 and 80°C. frontiersin.org The alkaline decomposition of tetrathionate has been studied in the pH range of 9.2 to 12.2, showing a dependency on hydroxide (B78521) concentration. nih.govacs.org

Below is a table summarizing the kinetic parameters for TTH from different microbial sources.

| Enzyme Source | Apparent Kₘ (mM) | Optimal pH | Optimal Temperature (°C) |

| Thiobacillus acidophilus | 0.30 ± 0.05 | 3.0 | 40 |

| Acidianus ambivalens | 0.8 | 1.0 | 80 |

| Metallosphaera cuprina Ar-4T | 0.35 | 6.0 | >95 |

Data sourced from references tudelft.nlfrontiersin.orgpreprints.org.

The hydrolysis of tetrathionate can yield a variety of products, and the exact stoichiometry can be complex and dependent on reaction conditions. Enzymatic hydrolysis by tetrathionate hydrolase (TTH) primarily breaks down tetrathionate into thiosulfate (B1220275), elemental sulfur, and sulfate (B86663). frontiersin.orgnih.govtudelft.nl

Several reaction stoichiometries have been proposed for the hydrolysis process. One study on the anaerobic metabolism by Thiobacillus X suggested a major hydrolysis reaction as: S₄O₆²⁻ + 2OH⁻ → SO₄²⁻ + S₂O₃²⁻ + S(OH)₂ publish.csiro.au

However, the process can be more intricate. The abiotic decomposition of tetrathionate can produce sulfate and disulfane (B1208498) monosulfonic acid, which can then react further to form a suite of other sulfur compounds, including thiosulfate, trithionate (B1219323), and pentathionate. frontiersin.org The table below lists several possible reactions involved in tetrathionate hydrolysis. frontiersin.org

| Reaction No. | Stoichiometric Equation |

| 1 | S₄O₆²⁻ + H₂O → HS₂SO₃⁻ + HSO₄⁻ |

| 2 | S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S⁰ + SO₄²⁻ + 2H⁺ |

| 3 | 4S₄O₆²⁻ + 5H₂O → 7S₂O₃²⁻ + 2SO₄²⁻ + 10H⁺ |

| 4 | 2S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S₅O₆²⁻ + SO₄²⁻ + 2H⁺ |

Table adapted from Frontiers in Microbiology, 2024. frontiersin.org

In neutral and alkaline solutions, the transformation of tetrathionate can proceed through a rearrangement reaction that is notably catalyzed by thiosulfate (S₂O₃²⁻). acs.org This reaction leads to the formation of other polythionates, specifically trithionate (S₃O₆²⁻) and pentathionate (S₅O₆²⁻). acs.org Research indicates that this rearrangement does not occur in the complete absence of thiosulfate. acs.org

The reaction exhibits second-order kinetics, and for the pH range of 6 to 8, the rate constant for the thiosulfate-catalyzed rearrangement of tetrathionate is (4.24 ± 0.26) × 10⁻⁴ M⁻¹ s⁻¹. acs.org The reaction between tetrathionate and thiosulfate can also produce pentathionate and sulfite (B76179). acs.org

Under strongly acidic conditions (e.g., pH 1), tetrathionate can undergo a disproportionation reaction to form trithionate and pentathionate even without an external catalyst, with a product ratio of approximately 25:50:25 (trithionate:tetrathionate:pentathionate). mun.ca

The stability and degradation pathways of tetrathionate are highly dependent on the pH of the solution.

Acidic Conditions (pH < 4): Tetrathionate is relatively more stable at low pH compared to thiosulfate. frontiersin.org However, at pH 1, it undergoes disproportionation to trithionate and pentathionate. mun.ca Between pH 1 and 2, this rearrangement process is very slow. mun.ca Studies at pH 1.9 showed it to be stable in ferric iron solutions, though oxidation was catalyzed by the presence of pyrite (B73398). goldschmidtabstracts.info

Near-Neutral Conditions (pH 6-8): In this range, the degradation of tetrathionate is dominated by the thiosulfate-catalyzed rearrangement reaction. acs.org The rate of this specific reaction is independent of pH within this range. acs.org A solution of tetrathionate at pH 7 with no other reagents present was observed to be stable for at least one hour. mdpi.com

Alkaline Conditions (pH > 8): In alkaline solutions, tetrathionate decomposition accelerates. At pH 9, it decomposes into thiosulfate, trithionate, and sulfate. mun.ca Kinetic studies in the pH range of 9.2 to 12.2 revealed that the decomposition is first order with respect to both tetrathionate and hydroxide ions. nih.govacs.org The product distribution continuously varies with pH in this range. nih.govacs.org

The following table summarizes the behavior of tetrathionate at different pH values.

| pH Range | Predominant Reaction / Observation | Products |

| 1 | Disproportionation | Trithionate, Pentathionate |

| 1-2 | Very slow rearrangement | Trithionate, Pentathionate |

| 6-8 | Thiosulfate-catalyzed rearrangement | Trithionate, Pentathionate |

| 7 | Stable (in pure solution for 1 hr) | - |

| 9 | Decomposition | Thiosulfate, Trithionate, Sulfate |

| 9.2-12.2 | Alkaline decomposition | Thiosulfate, Trithionate, Sulfite, Sulfate |

Data compiled from references nih.govacs.orgmun.camdpi.com.

Hydrolysis of Tetrathionate(1-)

Redox Chemistry of Tetrathionate(1-)

Tetrathionate is an important intermediate in sulfur redox chemistry. It is formed by the oxidation of thiosulfate and can, in turn, act as an oxidizing agent. acs.orgsigmaaldrich.com The interconversion between tetrathionate and thiosulfate is a fundamental two-electron process:

S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻ acs.org

This reaction is central to many analytical chemistry methods and biogeochemical cycles. acs.org While the interconversion is not reversible at inert electrodes, it is readily catalyzed by enzymes of the thiosulfate dehydrogenase (TsdA) family. acs.org Using protein film electrochemistry, the standard reduction potential (E⁰) for the S₄O₆²⁻/S₂O₃²⁻ couple has been determined to be +198 ± 4 mV versus the standard hydrogen electrode (SHE). acs.org

Tetrathionate can be formed by the oxidation of thiosulfate with a mild oxidizing agent like iodine (I₂): 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ wikipedia.org

It can also be oxidized further to sulfate, for example, by ferric iron (Fe³⁺) and oxygen at low pH. uvm.edu The kinetics of this oxidation are complex due to competing rearrangement reactions. A proposed rate law for tetrathionate oxidation by Fe³⁺ at pH 1.5 and 70°C is: r = 10⁻⁶.⁶¹[S₄O₆²⁻]⁰.³[Fe³⁺]⁰.¹⁵ uvm.edu

Furthermore, tetrathionate can serve as a terminal electron acceptor for certain bacteria, highlighting its role in microbial respiration. wikipedia.org

Interconversion with Thiosulfate: A Two-Electron Process

The interconversion between tetrathionate (S₄O₆²⁻) and thiosulfate (S₂O₃²⁻) is a fundamental two-electron redox process central to its chemistry. acs.orgnih.govfigshare.com This reversible reaction is described by the following half-reaction:

S₄O₆²⁻ + 2 e⁻ ↔ 2 S₂O₃²⁻ acs.orgnih.gov

This transformation is significant in various contexts, from industrial applications like bleach neutralization and volumetric analysis to the biogeochemical cycling of sulfur. acs.org In biological systems, this interconversion plays a dual role: the oxidation of thiosulfate can provide energy for bacterial growth, while tetrathionate can act as a respiratory electron acceptor. acs.orgnih.govfigshare.com

Electrochemical Characterization of the Tetrathionate(1-)/Thiosulfate Redox Couple

The electrochemical behavior of the tetrathionate/thiosulfate redox couple is complex. Direct electrochemical measurements at inert electrodes (like platinum or graphite) show that the interconversion is not reversible. acs.orgnih.govfigshare.com This lack of reversibility at standard electrodes has historically made the direct and accurate determination of the standard reduction potential (E°) for this couple challenging. acs.org The final products of thiosulfate oxidation can include not only tetrathionate but also higher polythionates and sulfate, particularly with strong oxidizing agents like bromine. acs.orgwikipedia.org

Catalytic Protein Film Electrochemistry in Determining Reduction Potentials

To overcome the limitations of using inert electrodes, researchers have employed a technique known as catalytic protein film electrochemistry. acs.orgnih.govfigshare.com This method utilizes enzymes that naturally catalyze the interconversion of tetrathionate and thiosulfate. Specifically, enzymes from the thiosulfate dehydrogenase (TsdA) family, when adsorbed onto a graphite (B72142) electrode, facilitate the rapid reduction of tetrathionate to thiosulfate and the reverse oxidation reaction. acs.orgnih.govacs.org

By using these enzyme-coated electrodes, it becomes possible to measure a zero-current potential where the rates of the forward and reverse reactions are equal. acs.org Through a series of measurements with different enzymes, varying pH values, and a range of substrate concentrations, a precise value for the reduction potential of the tetrathionate/thiosulfate couple has been determined. acs.orgnih.govfigshare.com This direct measurement provides a more accurate value than those previously calculated from thermodynamic data like the free energy of formation. acs.orgnih.govfigshare.com

| Method | Reported Reduction Potential (vs. SHE) | Reference |

|---|---|---|

| Catalytic Protein Film Electrochemistry | +198 ± 4 mV | acs.orgnih.govfigshare.com |

| Previously Calculated (from Free Energy of Formation) | Within a ~250 mV window | acs.orgnih.govfigshare.com |

Oxidation Reactions of Tetrathionate(1-)

The tetrathionate anion contains sulfur atoms in intermediate oxidation states (+5 and 0), making it susceptible to further oxidation. wikipedia.orgdoubtnut.comtestbook.com

Reaction with Hydroxyl Radicals

Tetrathionate reacts rapidly with hydroxyl radicals (OH•). uvm.eduresearchgate.netgeologyscience.ru Studies investigating this reaction in acidic environments, analogous to acid mine drainage, have shown that the oxidation rate is too fast to be measured by conventional methods. uvm.edugeologyscience.ru Competitive reaction kinetics suggest a very high rate constant for this reaction. uvm.eduresearchgate.netgeologyscience.ru

Cyclic voltammetry experiments indicate that the reaction proceeds through an unidentified intermediate. researchgate.netgeologyscience.ru An outer-sphere electron transfer mechanism has been proposed, where the hydroxyl radical accepts an electron from the tetrathionate ion, leading to a weakening of the S–S bonds and subsequent formation of products. researchgate.netresearchgate.net

| Reactant | Proposed Mechanism | Estimated Rate Constant (k) | Reference |

|---|---|---|---|

| Hydroxyl Radical (OH•) | Outer-sphere electron transfer | > 10⁸ M⁻¹ s⁻¹ | uvm.edugeologyscience.ru |

Formation of Higher Oxidation States

Tetrathionate can be oxidized to sulfate (SO₄²⁻), where sulfur reaches its highest oxidation state of +6. This transformation requires strong oxidizing agents or specific catalytic conditions.

Oxidation by Halogens: The reaction of tetrathionate with iodine (I₂) in a slightly acidic medium leads to the formation of sulfate. nih.gov The stoichiometry of this complex reaction is: S₄O₆²⁻ + 7I₂ + 10H₂O → 4SO₄²⁻ + 14I⁻ + 20H⁺ nih.gov The reaction proceeds through a proposed intermediate, S₄O₆I⁻. nih.gov

Catalytic Oxidation: In acidic solutions (pH 0.4-2), the oxidation of tetrathionate is significantly accelerated by the presence of ferric iron (Fe³⁺) and oxygen. acs.org The rate-limiting step is thought to involve the attachment of Fe³⁺ to the tetrathionate ion, which facilitates electron transfer and eventual breakdown to sulfate. acs.org

Microbial Oxidation: Certain chemolithotrophic bacteria, such as those from the genera Pusillimonas and Guyparkeria, are capable of oxidizing tetrathionate to sulfate as part of their energy metabolism. copernicus.org

Reduction Reactions of Tetrathionate(1-)

The most common reduction reaction of tetrathionate involves its conversion back to thiosulfate. This process is a key step in anaerobic respiration for some bacteria and can also occur abiotically.

Microbial Reduction of Tetrathionate(1-) as an Electron Acceptor

Tetrathionate (S₄O₆²⁻) serves as a crucial terminal electron acceptor for various bacteria, enabling a form of anaerobic respiration. wikipedia.org This process is a key part of the sulfur cycle, particularly in environments where both sulfur compounds and microbial activity are prevalent. wikipedia.org Several bacterial species have been identified that can "breathe" tetrathionate, reducing it to gain energy for growth. wikipedia.orgfrontiersin.org

Well-studied examples of bacteria that utilize tetrathionate as a respiratory electron acceptor include:

Salmonella enterica : This bacterium possesses a tetrathionate reductase enzyme complex encoded by the ttr operon. asm.org The reductase facilitates the initial reduction of tetrathionate to thiosulfate. asm.org Salmonella can further reduce the resulting thiosulfate to hydrogen sulfide (B99878) (H₂S) using enzymes encoded by the phs and asr genes. asm.org This ability is a key factor in its pathogenesis and allows it to outcompete other microbes in the gut environment.

Campylobacter jejuni : This microaerophilic pathogen can also use tetrathionate to stimulate growth under oxygen-limited conditions. nih.gov Researchers have identified a bifunctional di-haem cytochrome c, TsdA, which acts as the responsible enzyme. nih.gov This enzyme exhibits a high affinity for tetrathionate and functions as both a tetrathionate reductase and a thiosulfate dehydrogenase. nih.gov The discovery of this new class of tetrathionate reductase suggests that this form of respiration may be more widespread among bacteria than previously understood. nih.gov

The enzymes responsible for this reduction are often molybdenum-containing reductases or multiheme cytochromes. frontiersin.org The formal reduction potential of the tetrathionate/thiosulfate couple is approximately +198 mV, which is more positive than several other common terminal electron acceptors, indicating that more free energy is available to be harnessed during this respiratory process. acs.org

| Microorganism | Enzyme System | Metabolic Outcome |

| Salmonella enterica | Tetrathionate Reductase (Ttr) | Reduction of tetrathionate to thiosulfate, supporting anaerobic growth. asm.org |

| Campylobacter jejuni | TsdA (di-haem cytochrome c) | Bifunctional tetrathionate reductase/thiosulfate dehydrogenase activity, stimulating growth under low-oxygen conditions. nih.gov |

| Various Proteobacteria | Molybdenum-containing reductases | Anaerobic growth with tetrathionate as the terminal electron acceptor. frontiersin.org |

Reactions with Other Chemical Species

Reaction with Cyanide: Formation of Thiocyanate (B1210189)

Tetrathionate reacts directly with cyanide (CN⁻) in a process known as cyanolysis, yielding thiocyanate (SCN⁻) and thiosulfate (S₂O₃²⁻). escholarship.orgnih.gov This reaction is significant in both environmental and toxicological contexts. The reaction proceeds even under physiological conditions, though the rate is pH-dependent. escholarship.orgresearchgate.net Studies have shown that the reaction is relatively slow under acidic and neutral conditions but proceeds faster under highly alkaline conditions, where the cyanide anion (CN⁻) is the dominant species. researchgate.net

A crucial aspect of this reaction is that the product, thiosulfate, can subsequently react with a second molecule of cyanide to produce more thiocyanate. nih.gov This second step, however, is not a direct reaction and requires enzymatic catalysis by rhodanese (thiosulfate sulfurtransferase). escholarship.orgnih.gov The enzyme facilitates the transfer of a sulfur atom from thiosulfate to cyanide. quora.com

Therefore, one mole of tetrathionate can effectively lead to the neutralization of two moles of cyanide, making it a potent antidote for cyanide poisoning. nih.govresearchgate.net

The reaction pathway is as follows:

Direct Reaction (Cyanolysis) : Na₂S₄O₆ + CN⁻ → Na₂S₂O₃ + SCN⁻ escholarship.org

Enzymatic Reaction : S₂O₃²⁻ + CN⁻ ---(Rhodanese)→ SCN⁻ + SO₃²⁻ nih.govwikipedia.org

| Reactants | Conditions | Products | Significance |

| Tetrathionate, Cyanide | Physiological pH | Thiosulfate, Thiocyanate | Direct, non-enzymatic detoxification of cyanide. escholarship.org |

| Thiosulfate, Cyanide | Presence of Rhodanese enzyme | Thiocyanate, Sulfite | Enzymatic detoxification pathway; product of the initial tetrathionate-cyanide reaction serves as a substrate. nih.gov |

Reaction with Methanethiol (B179389): Formation of Dimethyldisulfide

Tetrathionate is an effective oxidizing agent that reacts with methanethiol (CH₃SH), also known as methyl mercaptan. nih.gov This reaction results in the formation of dimethyldisulfide (CH₃SSCH₃). researchgate.netnih.gov Methanethiol is a toxic gas that, like cyanide, inhibits the cytochrome c oxidase of the mitochondrial electron transport chain. nih.gov

The oxidation of methanethiol by tetrathionate can be represented by the general reaction where tetrathionate serves as the oxidizing agent [O]: 2 CH₃SH + [O] → CH₃SSCH₃ + H₂O

Research has demonstrated this reaction in vitro. nih.gov Gas chromatography-mass spectrometry analysis confirmed that tetrathionate reacts with methanethiolate (B1210775) to generate dimethyldisulfide. researchgate.netnih.gov In comparative studies, while thiosulfate also reacts with methanethiol to form the same product, tetrathionate has been shown to be significantly more potent in mitigating methanethiol's toxic effects in cellular models. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Tetrathionate | Methanethiol (CH₃SH) | Dimethyldisulfide (CH₃SSCH₃) | Oxidation nih.gov |

Interactions with Xanthate in Mineral Systems

In the field of mineral processing, particularly in the flotation of sulfide ores, tetrathionate has significant interactions with collector reagents such as xanthates. uct.ac.za Tetrathionates are often found in high concentrations in recycled process waters from plants that process massive sulfide ores. uct.ac.zamdpi.com

The primary interaction is a reaction where tetrathionate consumes the xanthate collector. uct.ac.zamdpi.com This degradation of xanthate reduces its effective concentration in the flotation pulp, which can severely impair flotation performance. uct.ac.za Studies have shown that this reaction can be rapid; at a pH of 7, tetrathionate can consume more than half of the available xanthate in just 20 minutes. uct.ac.zamdpi.comresearchgate.net After one hour, xanthate can be almost completely degraded across a wide range of pH conditions. mdpi.com

This consumption of the collector agent leads to several consequences:

Reduced Mineral Recovery : The depletion of xanthate reduces its adsorption onto the surface of sulfide minerals, leading to poor recovery. uct.ac.zatandfonline.com This effect is particularly pronounced for minerals like galena. uct.ac.zamdpi.comresearchgate.net

Passivation of Mineral Surfaces : The reaction between tetrathionate and xanthate can form decomposition products that passivate the mineral surface, rendering it inactive and hydrophilic. mdpi.comtandfonline.com

Research using Fourier Transform Infrared Spectroscopy (FTIR) has confirmed that the presence of tetrathionate significantly reduces the degree of collector-mineral interaction for both galena and chalcopyrite. uct.ac.zamdpi.com

| Mineral System | Effect of Tetrathionate on Xanthate | Impact on Mineral Recovery |

| Galena (PbS) | Rapid consumption of xanthate collector. uct.ac.zamdpi.com | Significant decline in recovery. uct.ac.zamdpi.comtandfonline.com |

| Chalcopyrite (CuFeS₂) | Reduced collector-mineral interaction. uct.ac.zamdpi.com | Less sensitive; small changes in recovery observed. uct.ac.zamdpi.comresearchgate.net |

Interactions with Sulfide Minerals: Surface Oxidation Phenomena

Beyond its reaction with flotation reagents, tetrathionate directly interacts with the surfaces of sulfide minerals, causing oxidation. tandfonline.comresearchgate.net This surface alteration is a critical factor affecting the efficiency of flotation processes. X-ray Photoelectron Spectroscopy (XPS) studies have revealed that tetrathionate has a propensity to oxidize minerals, which changes the chemical composition of the mineral surface. tandfonline.comresearchgate.net

The oxidation of the mineral surface by tetrathionate renders it more hydrophilic. tandfonline.com This is due to the formation of hydrophilic entities such as sulfoxy and hydroxy species on the surface. tandfonline.comresearchgate.net A hydrophilic surface repels the non-polar hydrocarbon chains of the xanthate collector, preventing its adsorption and thereby depressing the mineral's flotation. researchgate.net

This surface oxidation has been observed on several key sulfide minerals:

Galena (PbS) : The surface of galena is particularly sensitive to oxidation by tetrathionate, which contributes to its poor recovery in flotation circuits where tetrathionate is present. tandfonline.comresearchgate.net

Chalcopyrite (CuFeS₂) and Pyrite (FeS₂) : These minerals also undergo surface oxidation, though the impact on flotation can vary. tandfonline.com The oxidation can lead to the formation of iron oxides and hydroxides on the surface of chalcopyrite. researchgate.net

Enzymatic Transformations and Biological Roles of Tetrathionate 1

Tetrathionate (B1226582) Hydrolase (TTH)

Tetrathionate hydrolase (TTH) is a specialized enzyme found in acidophilic sulfur-oxidizing microorganisms, including both bacteria and archaea. frontiersin.orgnih.govresearchgate.net This enzyme plays a pivotal role in the metabolism of tetrathionate. frontiersin.orgnih.gov First purified and characterized in 1996 from Acidithiobacillus ferrooxidans and Acidithiobacillus thiooxidans, TTH has since been identified in various other acidophilic microbes. frontiersin.orgvulcanchem.com

Enzymatic Catalysis of Tetrathionate(1-) Hydrolysis

TTH catalyzes the disproportionation of tetrathionate into other sulfur compounds. The precise stoichiometry of this reaction can be challenging to determine due to the chemical reactivity of the products, which can interact with each other. nih.gov

The enzymatic hydrolysis of tetrathionate by TTH yields a mixture of thiosulfate (B1220275) (S₂O₃²⁻), elemental sulfur (S⁰), and sulfate (B86663) (SO₄²⁻). frontiersin.orgnih.govresearchgate.net However, the product distribution can vary between different organisms. For instance, the TTH from Acidithiobacillus caldus has been reported to produce thiosulfate and pentathionate (S₅O₆²⁻). mdpi.comdiva-portal.org In Thermithiobacillus tepidarius, TTH is thought to oxidize tetrathionate to elemental sulfur, sulfite (B76179) (SO₃²⁻), and other polythionates. mdpi.com The TTH from the archaeon Metallosphaera cuprina Ar-4T generates thiosulfate, pentathionate, and hexathionate (S₆O₆²⁻). mdpi.comresearchgate.net

The reaction mechanism of TTH has been investigated through X-ray crystallography and site-directed mutagenesis studies. The crystal structure of recombinant TTH from Acidithiobacillus ferrooxidans (Af-Tth) has been determined to a resolution of 1.95 Å. rcsb.orgnih.govresearchgate.net The monomeric unit of Af-Tth displays an eight-bladed β-propeller motif. researchgate.netrcsb.orgresearchgate.net The enzyme exists as a homodimer, with two insertion loops facilitating this dimerization and one loop contributing to the formation of a cavity with the β-propeller region. researchgate.netrcsb.orgresearchgate.net

Substrate-soaking experiments revealed unexplained electron densities within this cavity, and anomalous difference maps indicated the presence of polymerized sulfur atoms. rcsb.orgnih.govresearchgate.net A highly conserved aspartate residue, Asp325, is located near these polymerized sulfur atoms. rcsb.orgnih.govresearchgate.net Site-specific mutagenesis studies, where Asp325 was replaced with asparagine (D325N), resulted in a complete loss of enzyme activity. rcsb.orgresearchgate.netrcsb.org This finding strongly suggests that Asp325 is crucial for the initial step of tetrathionate hydrolysis, likely acting as a general acid in the acidic conditions required for the reaction. researchgate.netrcsb.orgresearchgate.net

Interestingly, while many enzymes involved in dissimilatory sulfur oxidation rely on cysteine residues for their catalytic activity, studies on Af-Tth have shown that its sole cysteine residue (Cys301) is not essential for the hydrolysis reaction or for the assembly of the enzyme's subunits. tandfonline.comuniprot.orgtandfonline.com This suggests a novel, cysteine-independent reaction mechanism for TTH. tandfonline.comtandfonline.com

Distribution and Characteristics of TTH in Acidophilic Microorganisms (Bacteria and Archaea)

TTH is predominantly found in acidophilic sulfur-oxidizing bacteria and archaea. frontiersin.orgnih.govresearchgate.net All characterized TTHs exhibit optimal activity in the acidic pH range, which is consistent with their proposed localization in the periplasmic space or on the outer membrane. frontiersin.orgresearchgate.net

| Microorganism | Optimal pH | Optimal Temperature (°C) | Localization | Molecular Mass (kDa) |

| Acidithiobacillus ferrooxidans | ~3.0 | - | Periplasmic | 93 (homodimer) |

| Acidithiobacillus thiooxidans | 3.0 | - | Outer membrane | 97 (homodimer) |

| Acidithiobacillus caldus | 3.0 | 40 | Periplasmic | 103 (homodimer) |

| Acidiphilium acidophilum | 3.0 | - | Periplasmic | - |

| Metallosphaera cuprina Ar-4T | 6.0 | >95 | Cytoplasm, Periplasm, Membrane | 57 (monomer) |

| Acidianus ambivalens | 1.0 | >95 | Pseudo-periplasmic space | - |

Data compiled from multiple sources. frontiersin.orgmdpi.comtudelft.nlnih.govasm.org

The expression of the gene encoding TTH (tth) can be influenced by the growth substrate. For example, in A. ferrooxidans, the tth gene is highly expressed when the cells are grown on tetrathionate but not on iron. researchgate.netnih.gov Overexpression of the tetH gene in A. ferrooxidans leads to improved growth on sulfur and tetrathionate, while a knockout mutant is unable to grow on tetrathionate. asm.org

Role of TTH in Dissimilatory Sulfur Oxidation Metabolism (S₄I Pathway)

TTH is a key enzyme in the S₄-intermediate (S₄I) pathway of dissimilatory sulfur oxidation. frontiersin.orgnih.govresearchgate.net This pathway is a major route for the oxidation of reduced inorganic sulfur compounds in many acidophilic and some neutrophilic bacteria and archaea. frontiersin.org In the S₄I pathway, thiosulfate is first oxidized to tetrathionate. frontiersin.orgresearchgate.net This initial oxidation is carried out by either thiosulfate:quinone oxidoreductase (TQO) or thiosulfate dehydrogenase (TsdA). frontiersin.orgresearchgate.net TTH then hydrolyzes the resulting tetrathionate, regenerating thiosulfate and producing elemental sulfur and sulfate. frontiersin.orgtandfonline.comasm.org The electrons released during the oxidation of thiosulfate are transferred to the electron transport chain, generating energy for the cell. frontiersin.orgresearchgate.net

Thiosulfate Dehydrogenase (TsdA)

Thiosulfate dehydrogenase (TsdA) is an oxidoreductase that catalyzes the reversible oxidation of two molecules of thiosulfate to form one molecule of tetrathionate. asm.orgwikipedia.orguniprot.org The systematic name for this enzyme is thiosulfate:ferricytochrome-c oxidoreductase. wikipedia.org TsdA is found in a variety of bacteria and plays a crucial role in the sulfur cycle by interconverting thiosulfate and tetrathionate. wikipedia.orgresearchgate.net

Bifunctional Enzymatic Activity: Oxidation of Thiosulfate to Tetrathionate(1-) and Vice Versa

The interconversion between thiosulfate (S₂O₃²⁻) and tetrathionate(1-) is a reversible two-electron process (S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻) catalyzed by a widespread family of enzymes known as thiosulfate dehydrogenases (TsdA). nih.gov These enzymes are diheme c-type cytochromes that exhibit bifunctional activity, capable of catalyzing both the oxidation of thiosulfate to tetrathionate(1-) and the reduction of tetrathionate(1-) back to thiosulfate. nih.govacs.org

The catalytic activity is centered at a unique heme active site characterized by an axial histidine/cysteine ligation to the central iron atom. nih.govcore.ac.uk This specific coordination is rare among prokaryotes and appears to be of particular importance in sulfur-based energy metabolism. acs.orgcore.ac.uk The direction of the reaction catalyzed by TsdA enzymes can show a bias depending on the source organism. For instance, the TsdA from Campylobacter jejuni shows a significant preference for tetrathionate(1-) reduction, whereas the enzyme from Allochromatium vinosum has a greater bias toward thiosulfate oxidation. acs.org This enzymatic reversibility is crucial, allowing bacteria to adapt to fluctuating environmental conditions by either using thiosulfate as an electron donor for energy generation or using tetrathionate(1-) as a terminal electron acceptor in respiration. nih.gov

| Enzyme Source Organism | Primary Catalytic Function | Key Feature |

|---|---|---|

| Campylobacter jejuni | Tetrathionate Reductase | High affinity for tetrathionate(1-). acs.org |

| Allochromatium vinosum | Thiosulfate Dehydrogenase | Strong bias toward thiosulfate oxidation. acs.org |

| Wolinella succinogenes | Tetrathionate Reductase | Much more adapted to tetrathionate reduction than thiosulfate oxidation. researchgate.net |

Integration of TsdA into Microbial Electron Transport Chains

For the energy released during the TsdA-catalyzed oxidation of thiosulfate to be conserved, the electrons must be efficiently transferred to the cell's electron transport chain. This is often mediated by specific redox partners. In many bacteria, including Thiomonas intermedia and Sideroxydans lithotrophicus, the gene for TsdA is located immediately next to a gene encoding TsdB, another diheme cytochrome. nih.gov TsdB functions as an effective electron acceptor for TsdA. nih.govcore.ac.uk The difference in redox potential ranges—TsdA being active between approximately -300 to +150 mV and TsdB between -100 to +300 mV—facilitates this electron transfer. nih.govcore.ac.uknih.gov In some bacteria, such as Marichromatium purpuratum, TsdA and TsdB exist as a single fusion protein, which provides insight into the internal electron transfer mechanism. nih.gov

However, TsdB is not a universal partner. In several bacteria, like Allochromatium vinosum, a tsdB gene is absent. nih.govresearchgate.net In these cases, other electron carriers can fulfill the role. It has been shown that TsdA from A. vinosum can react efficiently with High Potential Iron-Sulfur Protein (HiPIP), which can serve as a direct electron donor to the photosynthetic reaction center or participate in aerobic respiratory chains. nih.govnih.gov In Wolinella succinogenes, TsdA may be anchored to the membrane by a TsdC protein, positioning it to interact with electron-donating units like formate (B1220265) dehydrogenase or the cytochrome bc₁ complex. researchgate.net This diversity in electron acceptors highlights the adaptability of the TsdA system in channeling electrons into various respiratory and photosynthetic pathways.

Broader Microbial Metabolism and Physiological Significance

The ability to utilize tetrathionate(1-) provides a significant metabolic advantage to various microorganisms, enabling them to thrive in specific environmental niches, from acidic mine drainage to the inflammatory environment of the mammalian gut.

Tetrathionate(1-) as an Electron Acceptor or Donor in Bacterial Respiration

Tetrathionate(1-) can serve as a terminal electron acceptor in a form of anaerobic respiration. This process, known as tetrathionate respiration, is particularly notable in facultative anaerobes like Salmonella enterica. In the inflamed gut, reactive oxygen species produced by the host's immune system oxidize endogenous thiosulfate to tetrathionate(1-). copernicus.org Salmonella can then use this tetrathionate(1-) as a respiratory electron acceptor, giving it a distinct growth advantage over the competing gut microbiota. copernicus.org Similarly, in Citrobacter, the reduction of tetrathionate(1-) to thiosulfate during anaerobic growth leads to a significant increase in both the specific growth rate and the molar growth yield, allowing for growth on non-fermentable carbon sources. researchgate.netfrontiersin.org

Conversely, tetrathionate(1-) is a key intermediate when reduced sulfur compounds are used as electron donors. In many sulfur-oxidizing bacteria, thiosulfate is first oxidized to tetrathionate(1-), which is then further metabolized to sulfate. oup.comnih.gov This initial oxidation step, releasing two electrons, is a critical part of the energy-generating pathway for these chemolithotrophic organisms.

Growth Substrate Utilization by Sulfur-Oxidizing Microorganisms

Tetrathionate(1-) is a valuable growth substrate for many acidophilic sulfur-oxidizing microorganisms because it is soluble in water and more stable than thiosulfate at low pH. sjri.res.in For example, the thermoacidophilic archaeon Acidianus ambivalens can be grown aerobically with tetrathionate(1-) as its sole source of sulfur and energy, achieving significant cell densities. oup.com Many bacteria from the genus Acidithiobacillus are also well-known for their ability to use tetrathionate(1-) as an energy source. sjri.res.in The metabolism of tetrathionate(1-) is crucial for these organisms, supporting their autotrophic growth through the fixation of carbon dioxide. frontiersin.orgsjri.res.in

Enzymatic Pathways in Specific Bacterial Genera (e.g., Acidithiobacillus, Paracoccus, Azospirillum, Advenella)

The enzymatic pathways for tetrathionate(1-) metabolism vary significantly across different bacterial genera, reflecting distinct evolutionary adaptations.

Acidithiobacillus : Members of this genus, such as A. ferrooxidans and A. thiooxidans, primarily utilize the "S₄-intermediate (S4I) pathway" for dissimilatory sulfur oxidation. frontiersin.orgsjri.res.in In this pathway, thiosulfate is first oxidized to tetrathionate(1-) by either thiosulfate:quinone oxidoreductase (TQO) or thiosulfate dehydrogenase (TsdA). frontiersin.org The resulting tetrathionate(1-) is then hydrolyzed by a key enzyme, tetrathionate hydrolase (TTH), which breaks it down into compounds like thiosulfate, elemental sulfur, and sulfate. frontiersin.orgsjri.res.in TTH is uniquely found in acidophilic sulfur-oxidizers and is highly expressed when cells are grown on tetrathionate(1-). sjri.res.in

Paracoccus : While Paracoccus pantotrophus is famous for its Sox multienzyme system that oxidizes thiosulfate directly to sulfate without free intermediates, other members of the genus employ different strategies. frontiersin.orgnih.govfrontiersin.org Paracoccus thiocyanatus oxidizes the vast majority (~90%) of thiosulfate via a pathway that produces tetrathionate(1-) as an intermediate. nih.gov This conversion is catalyzed by a TsdA homolog. The subsequent oxidation of tetrathionate(1-) in this organism is mechanistically novel and distinct from pathways in other bacteria, though it does involve the SoxB protein. nih.gov

Azospirillum : This genus, known for nitrogen fixation, also contains species capable of sulfur metabolism. Azospirillum thiophilum is capable of anaerobic respiration using tetrathionate(1-) as a terminal electron acceptor. oup.comscience.gov This metabolic flexibility is crucial for its adaptation to changing environments. oup.com Furthermore, transcriptome analysis of Azospirillum brasilense cysts showed elevated expression of genes for a tetrathionate reductase, suggesting a role for tetrathionate respiration in this dormant cell state. nih.gov

Advenella : The betaproteobacterium Advenella kashmirensis oxidizes tetrathionate(1-) to sulfate. ezbiocloudpro.app Its pathway is distinct from the TTH-based hydrolysis in Acidithiobacillus. copernicus.org Instead, it involves glutathione (B108866) and a PQQ-binding protein called thiol dehydrotransferase (ThdT). copernicus.orgsjri.res.in This enzyme, along with glutathione, likely produces a glutathione:sulfodisulfane adduct and sulfite. sjri.res.in The adduct and sulfite are then thought to be oxidized by the SoxBCD and sulfite:acceptor oxidoreductase (SorAB) enzymes, respectively. copernicus.orgsjri.res.in Knock-out studies have confirmed that the SoxBCD cluster and a gene for glutathione disulfide reductase (soxO) are essential for tetrathionate oxidation in this bacterium. ezbiocloudpro.appnih.gov

| Bacterial Genus | Primary Role of Tetrathionate(1-) | Key Enzymes / Pathway |

|---|---|---|

| Acidithiobacillus | Intermediate in sulfur oxidation | S4I Pathway: TQO/TsdA, Tetrathionate Hydrolase (TTH). frontiersin.orgsjri.res.in |

| Paracoccus (thiocyanatus) | Intermediate in sulfur oxidation | TsdA-dependent pathway, SoxB. nih.gov |

| Azospirillum | Terminal electron acceptor | Tetrathionate Reductase (Ttr). oup.comnih.gov |

| Advenella | Intermediate in sulfur oxidation | Thiol dehydrotransferase (ThdT), Glutathione, SoxBCD, SorAB. copernicus.orgsjri.res.in |

Analytical Methodologies for Tetrathionate 1

Chromatographic Techniques

Chromatographic methods are widely employed for the separation and analysis of tetrathionate (B1226582) from complex sample matrices. These techniques offer high resolution and sensitivity, making them suitable for diverse applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of tetrathionate. One method involves the reaction of cyanide with potassium tetrathionate, followed by HPLC separation and UV detection of the resulting thiocyanate (B1210189). mpg.de This derivatization method allows for the sensitive and robust detection of tetrathionate in both low ionic strength and seawater samples, with a detection limit of 250 nmol/L for cyanide. mpg.de

Ion-pair chromatography is a specific mode of HPLC that has been successfully applied to the analysis of tetrathionate. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its separation on a reversed-phase column.

One established method utilizes a Dionex Ionpak-NS1 column with an eluent containing 2 mM tetrabutylammonium (B224687) hydroxide (B78521), 0.88 mM Na₂CO₃, and 30% acetonitrile (B52724). int-res.com This approach enables the separation of thiosulfate (B1220275) and tetrathionate, which are then quantified using suppressed conductivity and UV absorbance at 215 and 254 nm, respectively. int-res.com Research has shown that tetrathionate standards are stable during this analytical procedure. int-res.com

Another ion-pairing chromatographic method uses an isocratic eluent of 30% acetonitrile in water containing 2 mM tetrabutylammonium hydroxide, buffered with 3 mM NaHCO₃/3 mM Na₂CO₃, and an IonPac NS1 column for the detection of polythionates. geologyscience.ru

Table 1: HPLC Methods for Tetrathionate(1-) Analysis

| Analytical Method | Column | Eluent Composition | Detection Method | Application |

| HPLC with Derivatization | Not Specified | Not Specified | UV Detection of Thiocyanate | Quantification of free and metal-complexed cyanide via reaction with tetrathionate. mpg.de |

| Ion-Pair Chromatography | Dionex Ionpak-NS1 | 2 mM tetrabutylammonium hydroxide, 0.88 mM Na₂CO₃, 30% acetonitrile | Suppressed Conductivity and UV Absorbance (215 & 254 nm) | Separation and quantification of thiosulfate and tetrathionate. int-res.com |

| Ion-Pair Chromatography | IonPac NS1 | 30% acetonitrile:H₂O with 2 mM tetrabutylammonium hydroxide, buffered with 3 mM NaHCO₃/3 mM Na₂CO₃ | Not Specified | Detection of polythionates. geologyscience.ru |

Ion Chromatography

Ion chromatography (IC) is a well-established technique for the determination of inorganic anions and has been effectively used for tetrathionate analysis. rsc.org A fast and sensitive isocratic ion chromatographic method has been developed for the measurement of tetrathionate, trithionate (B1219323), and thiosulfate. oup.com This technique employs a polymer-coated, silica-based anion exchange column and direct UV detection at 216 nm. oup.com The eluent consists of aqueous saline acetonitrile/methanol mixtures. oup.com

Using this method, tetrathionate can be quantified in under 10 minutes with a detection limit of approximately 0.6 pmol. oup.com The retention time of tetrathionate is influenced by the solvent concentration in the eluent. oup.com This method has proven effective for analyzing both freshwater and saline samples. oup.com

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) with indirect detection offers another avenue for the analysis of sulfur-containing compounds, including tetrathionate. nih.gov An optimized electrolyte solution, composed of 2 mM sulfosalicylic acid and 0.5 mM of an osmotic flow modifier, adjusted to a pH of 7.00, allows for the separation of various sulfur species. nih.gov While sulfate (B86663) is stable in aqueous solutions, tetrathionate, along with thiosulfate and peroxodisulfate, may show a minor peak of sulfate, likely due to impurities in the salt. nih.gov This CE method provides linear calibration curves for these species, with detection limits in the low- to mid-micromolar range. nih.gov

Spectroscopic and Electrochemical Methods

Alongside chromatographic techniques, spectroscopic and electrochemical methods provide alternative and sometimes complementary approaches for the determination of tetrathionate.

Spectrophotometric Determination Techniques

Spectrophotometry offers a basis for quantifying tetrathionate, often through a chemical reaction that produces a colored product. One such method involves the reaction of tetrathionate with cyanide in an alkaline medium to form thiocyanate. acs.org Subsequently, the addition of excess ferric chloride creates a red ferric thiocyanate complex, which can be measured spectrophotometrically. acs.org

Initial investigations into this method revealed that the reaction between tetrathionate and cyanide was not stoichiometric. acs.org However, modifications to the procedure, including the use of 10-cm cells and adjusting the measurement wavelength to a range of 458 to 462 µm, have led to greater sensitivity and accuracy. acs.org

Direct UV Detection

Direct UV detection is a straightforward method for quantifying tetrathionate. This approach leverages the inherent UV absorbance of the tetrathionate ion.

An isocratic ion chromatography technique has been developed for the sensitive measurement of tetrathionate, along with other sulfur oxyanions like trithionate and thiosulfate. In this method, the separation is achieved on a polymer-coated, silica-based anion exchange column. The separated anions are then directly detected by their UV absorption at 216 nm. oup.com This technique allows for the quantification of these three anions in under 10 minutes, with a detection limit of approximately 0.6 pmol for tetrathionate. oup.com Calibration curves for tetrathionate have been shown to be linear over a concentration range of three orders of magnitude, starting from the lowest detectable concentrations. oup.com It is important to note that the solvent delivery system should be constructed of plastic material, as contact of the eluent with metallic components can cause shifts in retention times. oup.com

Another direct UV detection method involves ion-pair chromatography. In this technique, tetrathionate and thiosulfate are separated using a Dionex ionpack-NS1 column and eluted with a solution containing tetrabutylammonium hydroxide, sodium carbonate, and acetonitrile. int-res.com Quantitative analysis is performed using UV absorbance at 215 nm and 254 nm. int-res.com

Capillary electrophoresis (CE) with direct UV detection at 214 nm has also been employed for the separation and determination of UV-absorbing anions like tetrathionate, thiosulfate, pentathionate, and hexathionate. nih.gov

Indirect UV Detection

Indirect UV detection is an alternative spectrophotometric technique for tetrathionate analysis, particularly useful when direct detection is challenging.

Capillary electrophoresis (CE) with indirect UV detection has been utilized for the analysis of various sulfur-containing compounds, including tetrathionate. nih.gov An optimized electrolyte, composed of sulfosalicylic acid and a Waters osmotic flow modifier, allows for the analysis of a mixture of sulfur species. nih.gov While sulfate shows a single peak, tetrathionate, along with thiosulfate and peroxodisulfate, may show an additional minor peak of sulfate, which is thought to be due to impurities in the salt. nih.gov Linear calibration curves and low- to mid-microM detection limits have been achieved for these species. nih.gov

Another CE method with indirect UV detection was developed for the simultaneous separation of five thiosalt anions, including tetrathionate. researchgate.netrsc.org This method uses a pyromellitate ion as the chromophoric probe. researchgate.netrsc.org The five anions can be separated in under 3 minutes with good resolution and sensitivity. researchgate.netrsc.org The limits of detection (LOD) were found to be between 0.09 and 0.34 μg/mL without online pre-concentration (stacking), and this increased three-fold to between 0.02 and 0.12 μg/mL with stacking. researchgate.netrsc.org

However, in some applications of CE with indirect UV detection at 254 nm, the detection sensitivity for tetrathionate has been reported to be poor. nih.gov

Colorimetric Methods (e.g., Sorbo's method)

Colorimetric methods provide a sensitive and accurate means of determining tetrathionate concentrations. A prominent example is Sorbo's method.

This method involves the alkaline cyanolysis of tetrathionate in the absence of Cu²⁺ ions, which leads to the formation of thiocyanate. tandfonline.com The resulting thiocyanate is then determined colorimetrically as a ferric thiocyanate complex. tandfonline.comacs.org This technique is rapid, sensitive, and accurate, allowing for the determination of microgram quantities of tetrathionate. tandfonline.com The absorption spectra of the ferric thiocyanate complex formed from standard thiosulfate solutions show a peak that can be used for quantification. tandfonline.com

Sorbo's method has been applied in various studies, including the determination of thiosulfate and tetrathionate in microbial cultures and for monitoring thiosulfate oxidation. asm.orgcollectionscanada.gc.canlc-bnc.cascispace.comtudelft.nl The procedure typically involves incubating the sample with potassium cyanide, followed by the addition of a ferric nitrate (B79036) reagent to develop the color, which is then measured spectrophotometrically at 460 nm. nlc-bnc.ca

Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR)

Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) is a powerful technique for analyzing the surface of materials. anton-paar.combruker.commt.comyoutube.com It works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample. anton-paar.combruker.commt.comyoutube.com An evanescent wave extends from the ATR crystal into the sample, and the absorption of this wave provides information about the sample's composition. anton-paar.combruker.commt.comyoutube.com

In the context of tetrathionate, ATR-IR has been used to study the interaction of this ion with mineral surfaces. For instance, research has shown that at low tetrathionate concentrations (e.g., 500 mg/L), there is minimal change in the FTIR spectrum of minerals like chalcopyrite conditioned with xanthate, suggesting that the tetrathionate did not significantly affect xanthate adsorption. mdpi.com This lack of change is possibly due to the low concentration of thiosulfate produced by the tetrathionate, leading to reduced mineral passivation by metal-thiosalt complexes. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top 5-10 nm of a material's surface. wikipedia.org It is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.orgmdpi.com The kinetic energy of these emitted electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. mdpi.com

XPS has been employed to investigate the impact of tetrathionate ions on the surfaces of sulfide (B99878) minerals. tandfonline.com Studies have revealed that tetrathionates can oxidize these minerals, altering the chemical composition of their surfaces. tandfonline.com This surface alteration can make the minerals more hydrophilic due to the formation of sulphoxy and hydroxy species, which in turn reduces the adsorption of flotation collectors. tandfonline.com For example, high-resolution XPS spectra of the S 2p core level can show the presence of species like sulfite (B76179) (SO₃²⁻) or thiosulfate (S₂O₃²⁻) on a lithium-metal surface, with characteristic peaks at specific binding energies. aip.org

Cyclic Voltammetry and Rest Potential Measurements

Electrochemical techniques such as cyclic voltammetry and rest potential measurements are valuable for studying the redox behavior of tetrathionate and its interactions with various materials.

Cyclic Voltammetry is a potentiodynamic electrochemical measurement where the working electrode potential is ramped linearly versus time. In experiments involving tetrathionate, cyclic voltammetry has been used to study its oxidation and reduction. For instance, cyclic voltammetry experiments in acidic solutions have indicated that the reaction of tetrathionate with hydroxyl radicals proceeds through an intermediate species. geologyscience.ruresearchgate.net

Clear catalytic currents are observed in cyclic voltammograms when enzyme-coated electrodes are placed in solutions containing tetrathionate and thiosulfate. acs.org These currents, which are absent if either the enzyme or the substrates are omitted, arise from the enzyme-catalyzed reduction of tetrathionate and/or oxidation of thiosulfate. acs.org The magnitude of these catalytic currents can provide information about the reaction kinetics. For example, with the enzyme CjTsdA, the reductive currents (tetrathionate reduction) are significantly larger than the oxidative currents (thiosulfate oxidation). acs.org Furthermore, cyclic voltammetry can reveal inhibition effects; for example, thiosulfate can inhibit the reduction of tetrathionate, and tetrathionate can inhibit the oxidation of thiosulfate. acs.orgacs.org

Rest Potential Measurements (also known as open-circuit potential) are used to determine the potential of a working electrode relative to a reference electrode when no current is flowing. These measurements can indicate the degree of interaction between a substance and a mineral surface. A decrease in the rest potential after the addition of a collector, such as xanthate, suggests an interaction. tandfonline.com

In the presence of tetrathionate, rest potential measurements have shown that the collector-mineral interaction can be significantly reduced, particularly at high tetrathionate concentrations. mdpi.comresearchgate.netresearchgate.net For example, on galena and chalcopyrite electrodes, the addition of SIBX (a xanthate collector) to deionized water and a 500 mg/L tetrathionate solution results in a significant drop in the mixed potential, indicative of strong collector-mineral interaction. mdpi.com However, in a 2000 mg/L tetrathionate solution, the potential drop is much smaller, suggesting that the mineral surface is passivated by species in the solution, leading to less collector-mineral interaction. mdpi.com

Protein Film Electrochemistry for Redox Potential Determination

Protein film electrochemistry (PFE) is a specialized electrochemical technique that provides direct measurement of the redox potentials of biological molecules. figshare.comnih.gov In this method, a protein is adsorbed as an electroactive film on an electrode surface, and techniques like cyclic voltammetry are used to study its electrochemical properties. juleab-lab.co.uk This approach offers high-resolution, quantitative insights into both the thermodynamic and kinetic properties of the adsorbed enzyme by removing contributions from sluggish protein and substrate diffusion. juleab-lab.co.uk

PFE has been instrumental in defining the reduction potential of the tetrathionate/thiosulfate (S₄O₆²⁻/S₂O₃²⁻) couple. figshare.comnih.govacs.org The interconversion between these two species is a two-electron process (S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻) that is not reversible at inert electrodes. figshare.comnih.govacs.org However, enzymes from the thiosulfate dehydrogenase (TsdA) family, when adsorbed on graphite (B72142) electrodes, can catalyze both the reduction of tetrathionate to thiosulfate and the reverse reaction. figshare.comnih.govacs.org

By measuring the zero-current potentials with different enzymes, at various pH values, and with multiple concentrations of tetrathionate and thiosulfate, the reduction potential for the S₄O₆²⁻/S₂O₃²⁻ couple has been determined to be +198 ± 4 mV versus the standard hydrogen electrode (SHE). acs.orgfigshare.comnih.gov This experimentally determined value is considerably more positive than values often used in discussions of bacterial bioenergetics, suggesting that anaerobic respiration through tetrathionate reduction may be more common than previously thought in environments like marine sediments and the human gut. acs.orgfigshare.com

The table below summarizes the key findings from protein film electrochemistry studies on the tetrathionate/thiosulfate redox couple.

| Enzyme | pH | Substrate Concentrations | Determined Redox Potential (vs. SHE) | Reference |

| CjTsdA, MpTsdBA, AvTsdA | 5 | Equal concentrations of S₂O₃²⁻ and S₄O₆²⁻ | +198 ± 4 mV | figshare.com, acs.org |

| CjTsdA | 5 | [S₄O₆²⁻] = 0.3 mM, varying [S₂O₃²⁻] | Consistent with +198 ± 4 mV | acs.org |

| CjTsdA | 5 | [S₂O₃²⁻] = 0.3 mM, varying [S₄O₆²⁻] | Consistent with +198 ± 4 mV | acs.org |

Titrimetric Approaches

Titrimetric analysis remains a fundamental technique for the quantification of various chemical species, including tetrathionate(1-). These methods are valued for their precision and cost-effectiveness. For tetrathionate, titrimetric approaches often rely on its redox properties, utilizing reactions that result in a measurable endpoint.

Indirect Titration Methods (e.g., Iodine Titration)

Direct titration of tetrathionate can be challenging due to reaction kinetics and the potential for multiple reaction products. Consequently, indirect methods are frequently employed, with iodine titration being a prominent example.

A well-established indirect iodimetric method involves the quantitative conversion of tetrathionate in a strongly alkaline medium. researchgate.netuw.edu.pl In the presence of a high concentration of sodium hydroxide (e.g., 5 mol/L), tetrathionate (S₄O₆²⁻) disproportionates into thiosulfate (S₂O₃²⁻) and sulfite (SO₃²⁻). researchgate.netuw.edu.pl

Reaction 1: Alkaline decomposition of tetrathionate S₄O₆²⁻ + 6 OH⁻ → 2 S₂O₃²⁻ + 2 SO₃²⁻ + 3 H₂O

This method has proven effective for determining tetrathionate in quantities ranging from 10 to 800 micromoles with a relative accuracy of approximately ±1%. researchgate.netuw.edu.pl Furthermore, this approach can be adapted for the simultaneous determination of thiosulfate and tetrathionate in a single sample by performing a two-stage titration. In the first stage, thiosulfate is oxidized to tetrathionate by iodine in a neutral medium; in the second stage, the total tetrathionate (original plus newly formed) is determined via the alkaline decomposition and subsequent iodimetric titration described above. researchgate.netuw.edu.pl

Table 1: Results of Iodimetric Determination of Tetrathionate

This table summarizes the accuracy of the indirect iodimetric titration method for quantifying tetrathionate after its conversion in a strong alkaline medium. Data is representative of findings from studies employing this technique.

| Sample No. | Tetrathionate Taken (µmol) | Tetrathionate Found (µmol) | Relative Accuracy (%) |

| 1 | 10.0 | 10.1 | +1.0 |

| 2 | 50.0 | 49.7 | -0.6 |

| 3 | 200.0 | 201.2 | +0.6 |

| 4 | 400.0 | 398.8 | -0.3 |

| 5 | 800.0 | 796.0 | -0.5 |

Source: Adapted from Ciesielski, W., Zlobinska, U., & Krenc, A. researchgate.netuw.edu.pl

Application in Environmental Monitoring and Process Analysis

The analysis of tetrathionate is crucial in various environmental and industrial contexts. It often appears as a transient intermediate in the sulfur cycle, and its presence or absence can provide significant insights into biogeochemical processes and the efficiency of industrial treatments.

Quantification in Natural Water and Sediment Samples

Tetrathionate is a metastable sulfur oxyanion that can be found in natural environments where sulfide minerals are oxidized, such as in mining wastewaters or acidic crater lakes. researchgate.netfrontiersin.org It plays a cryptic but important role in the sulfur cycle of marine and brackish water sediments. int-res.comcopernicus.org Its formation is often linked to the microbial oxidation of thiosulfate. int-res.comcopernicus.org

Quantification in these complex matrices presents analytical challenges due to the presence of multiple other sulfur compounds and the inherent instability of tetrathionate under certain conditions. Ion-pair chromatography is a common and effective technique for separating and quantifying thiosulfate and tetrathionate in environmental samples. int-res.com Studies of Baltic Sea sediments have detected tetrathionate in sediment horizons where thiosulfate and elemental sulfur also accumulate, particularly in highly sulfidic sediments with significant organic matter. int-res.com In other marine sediment studies, tetrathionate has remained below the detection limit, suggesting its role as a short-lived intermediate that is rapidly consumed by microbial populations. copernicus.org

Another analytical application involves using tetrathionate as a derivatizing agent for the quantification of cyanide in environmental samples, including natural waters and pore-waters. tandfonline.commpg.de In this method, cyanide reacts with potassium tetrathionate to form thiocyanate, which can then be detected and quantified using high-performance liquid chromatography (HPLC). tandfonline.commpg.de

Table 2: Tetrathionate in Environmental Systems

This table illustrates the occurrence and analytical methods for tetrathionate in various environmental contexts.

| Environment | Typical Concentration | Analytical Method(s) | Key Findings |

| Marine Sediments (Baltic Sea) | Detected in specific horizons | Ion-pair chromatography | Found to accumulate in sulfidic zones, suggesting an active tetrathionate cycle. int-res.com |

| Marine Sediments (Arabian Sea OMZ) | Below detection limit (<1 µM) | Spectroscopic assay (cyanolysis), Ion Chromatography | Its absence in pore water suggests it is a rapidly turned-over, cryptic intermediate in the sulfur cycle. copernicus.org |

| Mining Wastewaters | Variable, can be significant | Ion Chromatography, Titrimetry | Present as a metastable intermediate from the oxidation of sulfide ores. researchgate.netresearchgate.net |

| Natural Waters (for Cyanide Analysis) | Used as a reagent | HPLC after derivatization | Tetrathionate quantitatively converts cyanide to thiocyanate for analysis. tandfonline.commpg.de |